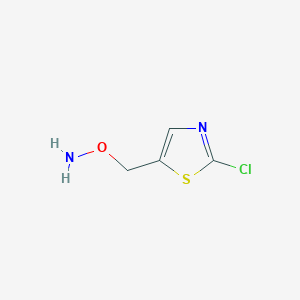

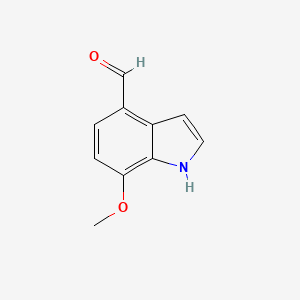

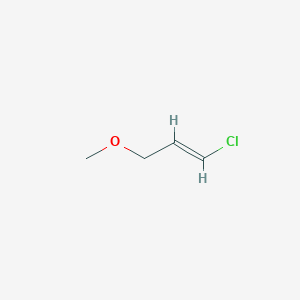

![molecular formula C21H20ClNO3S B3331725 Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 85573-73-5](/img/structure/B3331725.png)

Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Overview

Description

Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a useful research compound. Its molecular formula is C21H20ClNO3S and its molecular weight is 401.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Treatment of Lower Respiratory Tract Infections

Tazobactam RC 6 is used in combination with ceftolozane, an antipseudomonal cephalosporin, for the treatment of patients with hospital-acquired and ventilator-associated bacterial pneumonia caused by susceptible Gram-negative pathogens . It is particularly important as an agent for the treatment of multidrug-resistant (MDR) Pseudomonas aeruginosa infections .

Treatment of Pseudomonas Aeruginosa Infections

The compound has potent in vitro activity against Pseudomonas aeruginosa . It is used in combination with an antipseudomonal oxyiminoaminothiazolyl cephalosporin, providing a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .

Treatment of Enterobacterales Infections

Tazobactam RC 6 is also effective against Enterobacterales . It inhibited 91.8% of Enterobacterales at its susceptible MIC breakpoint .

Treatment of Multidrug-Resistant Infections

The compound is effective against multidrug-resistant (MDR) infections . It inhibited 76.2% of MDR Pseudomonas aeruginosa isolates and 49.6% of MDR Enterobacterales .

Treatment of Extended-Spectrum β-Lactamase (ESBL) Infections

Tazobactam RC 6 is effective against extended-spectrum β-lactamase (ESBL) screen-positive isolates of Klebsiella pneumoniae and Escherichia coli .

Real-World Use in Clinical Practice

Tazobactam RC 6 has established efficacy in clinical trials and is used in clinical practice for the treatment of gram-negative infections .

Mechanism of Action

Target of Action

Tazobactam RC 6 primarily targets beta-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for the degradation of antibiotics, leading to antibiotic resistance .

Mode of Action

Tazobactam RC 6 functions as a beta-lactamase inhibitor . It prevents the breakdown of other antibiotics, such as piperacillin and ceftolozane, by beta-lactamase enzyme-producing organisms . This inhibition is achieved through the irreversible binding of Tazobactam RC 6 to the beta-lactamase enzymes .

Biochemical Pathways

The primary biochemical pathway affected by Tazobactam RC 6 is the beta-lactamase enzymatic pathway . By inhibiting beta-lactamase enzymes, Tazobactam RC 6 prevents the degradation of antibiotics, thereby enhancing their efficacy against bacterial infections .

Pharmacokinetics

The pharmacokinetics of Tazobactam RC 6 involves its distribution into various body tissues and its clearance from the body . The compound is well distributed into lungs, intestinal mucosa, uterus, ovary, fallopian tube, interstitial fluid, gallbladder, and bile . The clearance of Tazobactam RC 6 is significantly influenced by creatinine clearance and body weight .

Result of Action

The primary result of Tazobactam RC 6’s action is the enhanced efficacy of antibiotics . By inhibiting beta-lactamase enzymes, Tazobactam RC 6 prevents the degradation of antibiotics, thereby increasing their effectiveness against bacterial infections .

properties

IUPAC Name |

benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO3S/c1-21(13-22)19(23-16(24)12-17(23)27-21)20(25)26-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17-19H,12-13H2,1H3/t17-,19+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCKXLWAWRUWBK-LMNJBCLMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H](N2[C@H](S1)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tazobactam RC 6 | |

CAS RN |

85573-73-5 | |

| Record name | Tazobactam RC 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085573735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAZOBACTAM RC 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3FZV4ADG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

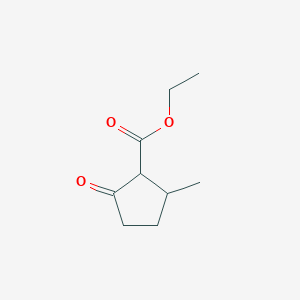

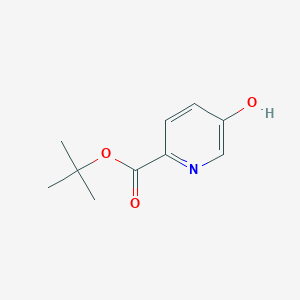

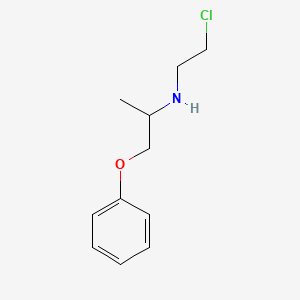

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine](/img/structure/B3331670.png)

![tert-butyl N-[(2R,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate](/img/structure/B3331691.png)